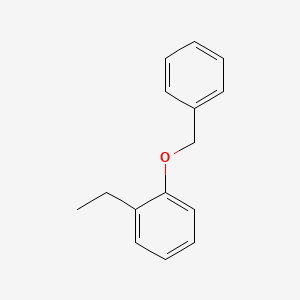

1-Benzyloxy-2-ethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

7462-25-1 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-ethyl-2-phenylmethoxybenzene |

InChI |

InChI=1S/C15H16O/c1-2-14-10-6-7-11-15(14)16-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

InChI Key |

KUUCITDLXFDQJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyloxy 2 Ethylbenzene and Structurally Analogous Aryl Benzyl Ethers

O-Benzylation Strategies for Aryl Phenols

The direct O-benzylation of aryl phenols is the most common approach for constructing the aryl benzyl (B1604629) ether framework. This transformation involves the formation of a bond between the phenolic oxygen and the benzylic carbon of a benzylating agent. Several distinct strategies have been developed to achieve this, each with its own set of advantages regarding reaction conditions, substrate scope, and efficiency.

The Williamson ether synthesis is a classical and widely used method for preparing ethers. In its modified form for aryl phenols, the reaction involves the deprotonation of a phenol (B47542) by a mild base, followed by a nucleophilic substitution (Sₙ2) reaction with a benzyl halide. youtube.commasterorganicchemistry.com

Potassium carbonate (K₂CO₃) is a frequently used base in this context because it is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 10) but is generally not strong enough to cause competing side reactions. youtube.comresearchgate.net The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which facilitates the Sₙ2 pathway. researchgate.netresearchgate.net Benzyl bromide is an excellent electrophile for this reaction due to the high reactivity of the carbon-bromine bond and the impossibility of a competing E2 elimination reaction, as there are no beta-hydrogens. youtube.com The reaction of a phenol with benzyl bromide in the presence of K₂CO₃ provides the corresponding aryl benzyl ether in good to excellent yields. pnu.ac.ircommonorganicchemistry.com This method's reliability and the ready availability of the reagents make it a go-to strategy for synthesizing compounds like 1-Benzyloxy-2-ethylbenzene from 2-ethylphenol (B104991) and benzyl bromide.

Table 1: Examples of K₂CO₃-Mediated O-Benzylation of Phenols

| Phenol Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenol | Benzyl Bromide | K₂CO₃ | DMF | Room Temp | High | researchgate.net |

| 4-Hydroxyacetanilide | Bromoalkanes | K₂CO₃ | Acetone | Reflux, 48h | 49-86% | researchgate.net |

| Substituted Phenols | Propargyl Bromide | K₂CO₃ | Acetone | Not specified | 53-85% | researchgate.net |

| General Phenols | Alkyl Halides | K₂CO₃ | DMSO | 50 °C | Good | pnu.ac.ir |

While the Williamson synthesis is robust, the need for basic conditions can be incompatible with sensitive functional groups. This has driven the development of alternative methods, including those that operate under acidic or neutral conditions without the use of transition metals. Potassium bisulfate (KHSO₄) is an inexpensive, reusable, and easy-to-handle solid acid catalyst that can be employed for various organic transformations, including electrophilic aromatic substitution. dergipark.org.trsemanticscholar.org While its primary use has been demonstrated in reactions like the hydroarylation of styrenes and the nitration of phenols, the principle of acid catalysis can be extended to etherification. dergipark.org.trsemanticscholar.org In such a proposed route, the acid would protonate the hydroxyl group of benzyl alcohol, facilitating its departure as water and generating a benzyl cation. This electrophile would then be attacked by the phenolic oxygen. However, direct catalysis of benzylation of phenols using KHSO₄ is less common than its use in other electrophilic substitution reactions. Other transition-metal-free approaches may involve base-mediated reactions that proceed through benzyne intermediates. nih.gov

To circumvent the often harsh conditions of traditional methods, advanced benzylating reagents have been developed that operate under neutral conditions. nih.govsemanticscholar.org One of the most effective of these is 2-Benzyloxy-1-methylpyridinium triflate (BnOPT). beilstein-journals.orgorgsyn.org This neutral organic salt serves as a powerful benzyl group donor under mild thermal conditions. nih.govsemanticscholar.orgbeilstein-journals.org

The reaction proceeds by heating the alcohol or phenol substrate with BnOPT. orgsyn.org The reagent thermally ionizes to generate a reactive electrophilic benzyl species, which is then trapped by the nucleophilic hydroxyl group. orgsyn.org This method avoids the need for either strong bases or acids, making it compatible with a wide range of sensitive functional groups that might not tolerate traditional Williamson or acid-catalyzed conditions. nih.govsemanticscholar.orgbeilstein-journals.org The in-situ generation of the active reagent from 2-benzyloxypyridine and methyl triflate further simplifies the procedure. nih.govsemanticscholar.orgbeilstein-journals.org

Table 2: Benzylation of Alcohols and Phenols using 2-Benzyloxy-1-methylpyridinium triflate (BnOPT)

| Substrate Type | Conditions | Key Features | Yield | Reference |

|---|---|---|---|---|

| Primary Alcohols | Mild heating | Neutral conditions | Good to Excellent | orgsyn.org |

| Secondary Alcohols | Mild heating | Avoids strong base/acid | Good to Excellent | orgsyn.org |

| Phenols | Mild heating | Alternative to Mitsunobu | Good | orgsyn.org |

| Acid-sensitive substrates | In situ reagent generation | High functional group tolerance | Good | nih.govsemanticscholar.orgbeilstein-journals.org |

An alternative strategy for synthesizing benzyl ethers, which avoids starting from phenols, is the reductive etherification of carbonyl compounds. organic-chemistry.orgorganic-chemistry.org This one-pot procedure typically involves the reaction of an aldehyde or ketone with a reducing agent, such as triethylsilane (Et₃SiH), and an alcohol or alkoxysilane in the presence of a Lewis acid catalyst. organic-chemistry.orgthieme-connect.de

Iron(III) chloride (FeCl₃) has been shown to be a highly effective catalyst for this transformation. thieme-connect.de The reaction proceeds by initial reduction of the carbonyl compound to an intermediate that is then trapped by the alcohol or its silyl ether derivative to form the final ether product. organic-chemistry.orgthieme-connect.de This method allows for the preparation of benzyl ethers by reacting a carbonyl compound with a benzyloxytrimethylsilane or by reacting a benzaldehyde derivative with an alcohol and a silane. thieme-connect.de The mild reaction conditions and the ability to generate the ether in a single step from readily available carbonyl compounds make this an attractive synthetic route. organic-chemistry.orgorganic-chemistry.orgthieme-connect.de

Regiospecific Synthesis of this compound

The specific synthesis of this compound requires the selective benzylation of the hydroxyl group of 2-ethylphenol. The presence of the ethyl group at the ortho position can influence the reactivity of the phenol through steric and electronic effects. Therefore, careful control over reaction parameters is necessary to ensure high yield and purity.

For the regiospecific synthesis of this compound, the modified Williamson ether synthesis is the most direct and commonly employed method. Optimization of this reaction is crucial for industrial and laboratory-scale production to maximize product yield and minimize impurities. researchgate.netolemiss.edu

Key parameters for optimization include:

Base: While K₂CO₃ is common, other bases like potassium hydroxide (KOH) can be used, sometimes under solvent-free conditions, though this may be too harsh for some substrates. ias.ac.in The choice and stoichiometry of the base are critical to ensure complete deprotonation of the 2-ethylphenol without promoting side reactions.

Solvent: Polar aprotic solvents like DMF, acetone, or acetonitrile are typically preferred as they effectively solvate the cation of the phenoxide salt while not interfering with the Sₙ2 reaction. commonorganicchemistry.com The choice of solvent can impact reaction rates and solubility of reactants.

Temperature: The reaction is often heated to increase the rate of reaction. commonorganicchemistry.com However, excessively high temperatures can lead to decomposition or side reactions. For the synthesis of this compound, refluxing in a suitable solvent is a common condition. commonorganicchemistry.com Optimization involves finding the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe.

Reactant Ratio: The molar ratio of 2-ethylphenol, benzyl bromide, and the base is a critical parameter. Using a slight excess of the benzylating agent (benzyl bromide) can help drive the reaction to completion, but a large excess can lead to purification challenges. researchgate.net

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, which is essential for its use in further synthetic applications.

Chromatographic Purification Techniques and Analytical Validation

The purification of this compound and related aryl benzyl ethers is commonly achieved through column chromatography. ias.ac.inrsc.org This technique separates the desired product from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase.

Silica gel (100–200 mesh) is a frequently used stationary phase for the purification of these compounds. ias.ac.in The separation is carried out by eluting the crude product mixture through the silica gel column with a suitable solvent system. A common mobile phase consists of a mixture of hexane and ethyl acetate, with the polarity being adjusted by varying the ratio of the two solvents to achieve optimal separation. ias.ac.inrsc.org The progress of the purification is typically monitored by thin-layer chromatography (TLC). organic-synthesis.com After separation, the solvent is removed under reduced pressure to yield the purified ether. rsc.org

Analytical validation to confirm the identity and purity of the synthesized this compound involves several spectroscopic techniques:

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would include those for C-O ether linkages (around 1100 cm⁻¹) and aromatic C-H bonds. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. rsc.org ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula. rsc.org

| Technique | Purpose | Typical Observations for Aryl Benzyl Ethers |

| Column Chromatography | Purification of the final product. | Stationary phase: Silica gel; Mobile phase: Hexane/Ethyl acetate mixtures. ias.ac.inrsc.org |

| IR Spectroscopy | Functional group identification. | C-O ether stretching vibrations. ias.ac.in |

| ¹H NMR Spectroscopy | Structural elucidation (proton framework). | Signals corresponding to aromatic protons, benzylic methylene (B1212753) protons (-CH₂-), and ethyl group protons. rsc.org |

| ¹³C NMR Spectroscopy | Structural elucidation (carbon framework). | Signals for all unique carbon atoms in the molecule. rsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula. | Provides an exact mass measurement. rsc.org |

Synthesis of Precursors and Derivatization Towards this compound and Related Systems

The synthesis of this compound begins with the preparation of its key precursor, 2-ethylphenol. The ethylation of phenol is a primary industrial method for producing ethylphenols. google.comgoogle.com While para-substituted products are often favored, reaction conditions can be optimized to increase the yield of the ortho-isomer, 2-ethylphenol. These reactions typically involve reacting phenol with an ethylating agent, such as ethylene or ethanol, in the vapor phase over a solid acid catalyst. google.comgoogle.com Crystalline aluminosilicates (zeolites) are often used as catalysts due to their shape-selective properties, which can influence the regioselectivity of the alkylation. google.com

In a laboratory setting, alternative syntheses can be employed. For instance, organometallic routes starting from other alkyl phenyl ethers have been reported for the synthesis of 2-ethylphenol. pherobase.com The choice of synthetic route depends on factors such as scale, desired purity, and available starting materials.

The most common and straightforward method for synthesizing this compound from 2-ethylphenol is the Williamson ether synthesis. youtube.comorganic-chemistry.org This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (Sɴ2) with a benzyl halide. youtube.com

The general procedure involves treating 2-ethylphenol with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to generate the corresponding 2-ethylphenoxide. ias.ac.inorganic-chemistry.org This is followed by the addition of benzyl bromide or benzyl chloride. ias.ac.inyoutube.com The reaction is typically carried out in a suitable solvent like acetone or can be performed under solvent-free conditions. ias.ac.inrsc.org These reactions are often clean and high-yielding. youtube.com

An alternative, milder method for benzylation under neutral conditions involves the use of 2-benzyloxypyridine in the presence of an alcohol and magnesium oxide, which is activated in situ by methyl triflate. nih.govsemanticscholar.org This approach avoids the need for strong bases, which can be beneficial for substrates with base-sensitive functional groups. nih.gov

| Method | Reagents | Typical Conditions | Advantages |

| Williamson Ether Synthesis | 2-Ethylphenol, Base (e.g., KOH, NaH), Benzyl Halide (e.g., BnBr, BnCl). ias.ac.inorganic-chemistry.org | Solvent (e.g., Acetone) or solvent-free, elevated temperature. ias.ac.inrsc.org | High-yielding, straightforward, widely applicable. youtube.com |

| In situ Reagent Formation | 2-Ethylphenol, 2-Benzyloxypyridine, MgO, Methyl triflate. nih.gov | Toluene (B28343), 90 °C. nih.gov | Occurs under neutral conditions, suitable for sensitive substrates. nih.gov |

The this compound scaffold can be further functionalized to create more complex molecules. A significant transformation is the introduction of a styrenyl moiety through the Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction. organic-chemistry.orgwikipedia.org This reaction is highly valuable for the synthesis of alkenes, particularly with a strong preference for the formation of the (E)-isomer. wikipedia.org

To achieve this, the this compound core must first be functionalized with an aldehyde group (formylation). This can be accomplished through various electrophilic aromatic substitution reactions. The resulting aldehyde, for example, 4-(benzyloxy)-3-ethylbenzaldehyde, serves as the electrophilic partner in the HWE reaction.

The HWE reaction involves the reaction of this aldehyde with a stabilized phosphonate carbanion (a phosphorus ylide). organic-chemistry.org The phosphonate carbanion is generated by treating a phosphonate ester, such as diethyl benzylphosphonate, with a base like sodium hydride (NaH) or sodium methoxide (NaOMe). organic-chemistry.org The subsequent reaction with the aldehyde proceeds through a nucleophilic addition followed by elimination of a dialkylphosphate salt to form the alkene. wikipedia.org This process allows for the creation of complex styrenyl derivatives, such as (E)-1-(benzyloxy)-2-ethyl-4-styrylbenzene, which are of interest in materials science and medicinal chemistry. unlv.edu The water-soluble phosphate byproduct is easily removed, simplifying product purification. organic-chemistry.org

Mechanistic Investigations and Transformational Chemistry of 1 Benzyloxy 2 Ethylbenzene

Cleavage and Deprotection Reactions of the Benzyl (B1604629) Ether Moiety

Heterogeneous Catalytic Hydrogenolysis (e.g., Palladium-on-Carbon, Raney Nickel)

Heterogeneous catalytic hydrogenolysis is a widely employed and highly effective method for the cleavage of benzyl ethers. This reaction involves the use of a solid catalyst, typically a noble metal supported on a high-surface-area material, in the presence of hydrogen gas.

Palladium-on-Carbon (Pd/C): Palladium on activated carbon (Pd/C) is the most common catalyst for this transformation. google.com The reaction proceeds via the oxidative addition of the C(benzyl)-O bond to the palladium surface, followed by hydrogenolysis, yielding 2-ethylphenol (B104991) and toluene (B28343). The efficiency of this process can be influenced by several factors, including the quality of the catalyst, solvent, pressure, and temperature. sigmaaldrich.comnih.gov Physicochemical properties of the Pd/C catalyst, such as small palladium particle size, homogeneous distribution on the support, and the oxidation state of palladium, are good predictors of catalytic efficiency. nih.gov While highly effective for many substrates, including aryl benzyl ethers, this method's selectivity can be a concern in molecules containing other reducible functional groups like alkenes, alkynes, or aromatic halogens. google.comnacatsoc.org For instance, selective debenzylation in the presence of an aromatic chloride requires careful catalyst selection and process optimization to minimize undesired dehalogenation. nacatsoc.org

Raney Nickel: Raney Nickel is another effective heterogeneous catalyst for the hydrogenolysis of benzyl ethers. rsc.org It can exhibit different reactivity and selectivity compared to palladium-based catalysts. For example, in some systems, Raney Nickel has been shown to be quite fast under multiphase conditions where Pd/C is almost inactive. rsc.org It has also been used for the selective removal of a benzyl group in the presence of a benzylidene acetal, a transformation that can be challenging with other catalysts. researchgate.net

Table 1: Comparison of Heterogeneous Catalysts for Benzyl Ether Hydrogenolysis

| Catalyst | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-on-Carbon (Pd/C) | H₂ (1-10 bar), Room Temp, Solvents: EtOH, EtOAc, THF sigmaaldrich.comnih.gov | High efficiency, mild conditions, widely applicable nih.govrsc.org | Non-selective for other reducible groups (e.g., alkenes, aromatic halogens) google.comnacatsoc.org |

| Raney Nickel (Raney-Ni) | H₂ (1 atm), 50 °C, Solvents: Ethanol, Multiphase systems rsc.org | Alternative selectivity, effective in certain multiphase systems rsc.orgresearchgate.net | Can be less active than Pd/C in standard solvents, potential for ring hydrogenation rsc.org |

Homogeneous Catalytic De-O-benzylation Systems

While heterogeneous catalysts are common, homogeneous systems offer alternative pathways for C-O bond cleavage. Nickel-catalyzed reductive cleavage has been developed for aryl alkyl ethers. nih.govsemanticscholar.org These systems can operate in the absence of an external reductant, with the alkoxy group of the substrate itself serving as an internal hydrogen source. nih.gov The mechanism can involve the generation of silylnickel(I) species that mediate C(aryl)-O bond cleavage. nih.govsemanticscholar.org When applied to substrates containing a benzyloxy group, cleavage of the C(benzyl)-O bond can occur alongside C(aryl)-O bond cleavage. nih.gov Another approach involves the nickel-catalyzed reduction of aryl and benzyl 2-pyridyl ethers using sodium isopropoxide, which proceeds via C-OPy bond cleavage under mild conditions. rsc.org

Acid-Catalyzed Benzyl Ether Scission Mechanisms

Benzyl ethers can be cleaved under acidic conditions, typically using strong protic acids like HBr and HI, or Lewis acids. organic-chemistry.orglibretexts.org The mechanism of this cleavage is dependent on the structure of the ether. For benzyl ethers such as 1-benzyloxy-2-ethylbenzene, the reaction generally proceeds through an SN1 mechanism. libretexts.orgnih.govacs.org

The mechanistic pathway involves:

Protonation: The ether oxygen is first protonated by the strong acid, converting the benzyloxy group into a good leaving group (an oxonium ion). nih.govacs.org

Carbocation Formation: The protonated ether undergoes cleavage of the C-O bond to form a stable benzyl carbocation and 2-ethylphenol. libretexts.orgnih.govacs.org The stability of the resonance-stabilized benzyl carbocation is the primary reason for the favorability of the SN1 pathway over an SN2 alternative. nih.govacs.org

Nucleophilic Attack: The halide anion (Br⁻ or I⁻) from the acid then acts as a nucleophile, attacking the benzyl carbocation to form benzyl halide.

Aryl alkyl ethers, like this compound, will always cleave to produce a phenol (B47542) and an alkyl halide, as nucleophilic attack on the aromatic ring carbon is disfavored. libretexts.org

Oxidative Cleavage Strategies (e.g., Ozonolysis, DDQ-mediated processes)

Oxidative methods provide a non-reductive alternative for benzyl ether deprotection, which is particularly useful when hydrogenation-sensitive functional groups are present.

Ozonolysis: Ozone can be used to oxidatively remove benzyl ether protecting groups under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by oxidizing the benzyl ether, yielding products such as the corresponding benzoic ester, benzoic acid, and the parent alcohol (2-ethylphenol in this case). organic-chemistry.orgorganic-chemistry.org Subsequent treatment with a base, like sodium methoxide, facilitates the complete debenzylation by hydrolyzing the intermediate ester. organic-chemistry.org This method is noted for its operational simplicity and compatibility with sensitive functionalities like glycosidic linkages. organic-chemistry.orgwikipedia.orgbyjus.com

DDQ-Mediated Processes: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant used for the cleavage of benzyl ethers. nih.gov While particularly effective for electron-rich p-methoxybenzyl (PMB) ethers, DDQ can also cleave simple benzyl ethers, a process that can be significantly enhanced by visible-light irradiation. organic-chemistry.orgnih.govacs.orgchemrxiv.org The reaction is believed to proceed through a single electron transfer (SET) from the benzyl ether to the photoexcited DDQ. nih.govacs.org This generates a radical cation intermediate, which then undergoes hydrogen atom transfer (HAT) to DDQ, followed by hydrolysis to yield the deprotected alcohol, benzaldehyde, and the reduced hydroquinone form of DDQ (DDQH₂). nih.govacs.org This light-mediated protocol is highly tolerant of various functional groups, such as azides, alkenes, and alkynes, which are often incompatible with catalytic hydrogenolysis. nih.govacs.orgorgsyn.org

Table 2: Oxidative Cleavage Methods for Benzyl Ethers

| Reagent | Typical Conditions | Mechanism | Key Features |

|---|---|---|---|

| Ozone (O₃) | O₃, CH₂Cl₂ or MeOH, low temp; then basic workup organic-chemistry.orgbyjus.com | Oxidation to benzoate ester, followed by hydrolysis organic-chemistry.orgorganic-chemistry.org | Non-reductive; compatible with acetals and glycosidic bonds organic-chemistry.org |

| DDQ | DDQ (stoichiometric or catalytic), CH₂Cl₂, H₂O, visible light (e.g., 525 nm) nih.govacs.org | Photoinduced single electron transfer (SET) and hydrogen atom transfer (HAT) nih.govacs.org | Mild conditions; tolerates many functional groups sensitive to reduction nih.govacs.orgorgsyn.org |

Radical-Mediated Benzyl Ether Scission

Cleavage of the benzyl ether bond can also be achieved through radical-mediated pathways. One such method involves the use of cation radicals. For instance, the thianthrene cation radical (Th⁺•) can induce oxidative C-O bond cleavage in benzyl phenyl ether, a model for this compound, under mild conditions at room temperature. kchem.org The proposed mechanism involves the initial formation of a complex between the cation radical and the ether, followed by electron transfer and subsequent bond cleavage to form a benzyl cation, which is then trapped by the solvent. kchem.org Other radical-based methods include oxidative debenzylation using a bromo radical generated from the oxidation of bromide, or using nitroxyl radicals in the presence of an oxidant. organic-chemistry.org

Photochemical Deprotection Mechanisms

Photochemical reactions offer a mild and often highly selective means of cleaving protecting groups. The benzyl group can be removed via visible-light irradiation under gentle conditions, often employing a photocatalyst. researchgate.netresearchgate.net As discussed previously, the combination of DDQ and visible light is a prime example of a photocatalytic debenzylation. nih.govacs.orgchemrxiv.org

Other photocatalytic systems have also been developed. For example, an excited phenolate-type photocatalyst can efficiently transfer an electron to the benzene (B151609) ring of the benzyl group, generating a radical anion. researchgate.netresearchgate.netsemanticscholar.org This is followed by mesolytic cleavage of the C-O bond, releasing a benzyl radical and the deprotected phenolate. researchgate.netresearchgate.net These methods are valued for their excellent chemo- and regioselectivity, allowing for deprotection in complex molecules with multiple functionalities. researchgate.netresearchgate.net

Aromatic Functionalization of the Phenoxy and Phenylmethyl Rings

The structure of this compound features two distinct aromatic rings: the phenoxy ring substituted with both an ethyl and a benzyloxy group, and the phenylmethyl ring of the benzyl group. The nature and arrangement of these substituents profoundly influence the regioselectivity and rate of aromatic functionalization reactions.

Electrophilic Aromatic Substitution: Regioselectivity and Rate Effects of Substituents

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The outcome of these reactions on this compound is dictated by the electronic and steric effects of the substituents on both the phenoxy and phenylmethyl rings. vanderbilt.edu

Phenoxy Ring Analysis: The phenoxy ring is substituted with a benzyloxy group (-OCH₂Ph) and an ethyl group (-CH₂CH₃). Both are considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene by donating electron density to the ring. vanderbilt.eduminia.edu.eglumenlearning.com This enhanced electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comyoutube.comyoutube.com

Benzyloxy Group (-OCH₂Ph): The oxygen atom directly attached to the ring has lone pairs of electrons that can be donated through resonance, making it a strong activating group. vanderbilt.edu This powerful resonance effect strongly directs incoming electrophiles to the ortho and para positions.

Ethyl Group (-CH₂CH₃): As an alkyl group, it is a weak activator that donates electron density through an inductive effect. minia.edu.eg It also directs incoming electrophiles to the ortho and para positions.

The combined influence of these two ortho, para-directing groups determines the final substitution pattern. The powerful activating nature of the benzyloxy group is the dominant directing influence. However, the position ortho to the benzyloxy group (and adjacent to the ethyl group) is sterically hindered. Therefore, electrophilic attack is most likely to occur at the position para to the benzyloxy group, with a smaller amount of substitution occurring at the less hindered ortho position.

Phenylmethyl Ring Analysis: The phenylmethyl (benzyl) ring is attached to the rest of the molecule via an ether linkage (-CH₂-O-). This substituent is not directly on the ring; rather, the ring is a substituent on the ether. The group attached to the phenylmethyl ring is an alkoxy group (-O-CH₂(C₆H₄Et)), which is electron-donating and directs incoming electrophiles to the ortho and para positions. Consequently, this ring is also activated towards EAS.

| Ring | Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Phenoxy Ring | -OCH₂Ph (Benzyloxy) | Resonance Donating (+R) > Inductive Withdrawing (-I) | Strongly Activating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Inductive Donating (+I) | Weakly Activating | Ortho, Para | |

| Phenylmethyl Ring | -O-CH₂(C₆H₄Et) | Resonance Donating (+R) | Activating | Ortho, Para |

Radical-Mediated Aromatic Substitution Reactions

While less common than electrophilic substitution, radical-mediated reactions can also functionalize the aromatic rings. These reactions typically involve the generation of a radical species that attacks the aromatic ring. The stability of the intermediate radical adduct influences the reaction's feasibility. For this compound, radical attack could theoretically occur on either ring, although the specific conditions and radical source would heavily influence the outcome. Such reactions are often less predictable in terms of regioselectivity compared to their electrophilic counterparts.

Transformations Involving the Ethyl Side Chain

The ethyl group attached to the phenoxy ring is a key site for chemical transformations, particularly at the benzylic carbon.

Aerobic and Oxidant-Induced Catalytic Oxidation of the Ethylbenzene (B125841) Fragment

The benzylic carbon of the ethyl group is susceptible to oxidation. Catalytic oxidation provides a method to convert the ethyl group into a more functionalized moiety, such as an acetophenone derivative. This transformation is valuable in organic synthesis. nih.gov

Various catalytic systems can achieve this oxidation, often utilizing transition metals and an oxidant. For example, gold nanoparticles supported on zinc oxide have been shown to catalyze the oxidation of ethylbenzene to acetophenone with high selectivity using tert-butyl hydroperoxide as the oxidant. nih.gov Other systems may use catalysts based on cobalt, nickel, or manganese with molecular oxygen (aerobic oxidation) as the ultimate oxidant. rsc.org These reactions typically proceed through a radical mechanism involving an intermediate peroxide species. nih.gov Applying these methods to this compound would be expected to yield 1-(benzyloxy)-2-acetylbenzene.

| Catalyst System | Oxidant | Major Product | Reference Finding |

|---|---|---|---|

| Au/ZnO | tert-Butyl hydroperoxide (TBHP) | Acetophenone | Achieved 54.6% conversion of ethylbenzene at 100°C. nih.gov |

| Co₂Ni-LDH | O₂ (molecular oxygen) | Acetophenone | Solvent-free oxidation of ethylbenzene yielded >99.9% conversion and selectivity. rsc.org |

| KMnO₄ or CrO₃/H₂SO₄ | Permanganate or Chromic Acid | Benzoic Acid | Strong oxidizing agents can cleave the C-C bond of the alkyl chain, oxidizing the benzylic carbon to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.org |

Radical Halogenation and Other Side-Chain Functionalizations

The benzylic hydrogens on the ethyl group are particularly reactive towards radical abstraction due to the resonance stabilization of the resulting benzylic radical. libretexts.orgpearson.com This reactivity allows for selective halogenation at the side chain without affecting the aromatic rings. ucalgary.ca

A common reagent for this purpose is N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN), which selectively brominates the benzylic position. libretexts.orgpearson.com Similarly, chlorination can be achieved using chlorine gas (Cl₂) under UV light. pearson.comyoutube.com The mechanism proceeds via a radical chain reaction involving initiation, propagation, and termination steps. pearson.comucalgary.ca For this compound, this reaction would produce 1-benzyloxy-2-(1-haloethyl)benzene.

Intermolecular and Intramolecular Coupling Reactions

The structure of this compound and its derivatives can be further elaborated through various coupling reactions.

Intermolecular Coupling: If the aromatic rings of this compound are first halogenated (e.g., via electrophilic aromatic substitution), they can serve as substrates for a wide range of palladium-catalyzed cross-coupling reactions. These include the Suzuki, Heck, and Sonogashira reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

Intramolecular Coupling: Under specific conditions, the molecule can undergo intramolecular reactions. For instance, research on related alkyl benzyl ethers has shown that treatment with a strong base, such as potassium tert-butoxide in DMSO, can induce cyclization. rsc.org This involves the deprotonation of the benzylic carbon of the benzyl group, followed by an intramolecular nucleophilic attack on a carbonyl moiety within the alkyl chain to form a hydroxytetrahydrofuran ring. rsc.org While this compound itself lacks the required carbonyl group for this specific transformation, functionalization of the ethyl side chain (e.g., oxidation to an acetophenone derivative) could create a substrate capable of undergoing analogous intramolecular cyclization reactions.

Condensation Reactions Involving the Aromatic Rings

The aromatic rings of this compound, being electron-rich, are susceptible to electrophilic attack. This reactivity can be harnessed in condensation reactions, where an electrophile bridges two or more aromatic units. A notable parallel can be drawn with the synthesis of calixarenes, which are macrocycles formed by the condensation of phenols with aldehydes, typically formaldehyde. niscpr.res.inwikipedia.org While this compound is a benzyl ether rather than a phenol, the underlying principles of electrophilic aromatic substitution are applicable.

The reaction is generally catalyzed by either an acid or a base. In a typical acid-catalyzed condensation with an aldehyde like formaldehyde, the aldehyde is first protonated to form a highly electrophilic carbocation. This cation then attacks the electron-rich aromatic ring of this compound. The benzyloxy and ethyl groups are ortho, para-directing activators. The ethyl group at the ortho position will sterically hinder attack at one of the adjacent positions, while the benzyloxy group will activate the positions ortho and para to it. Consequently, electrophilic attack is most likely to occur at the para position relative to the benzyloxy group.

Following the initial electrophilic attack, the resulting intermediate can undergo further reactions. Another molecule of this compound can react with the newly formed hydroxymethyl group (in the case of formaldehyde condensation), leading to the formation of a methylene (B1212753) bridge connecting two aromatic rings. Repetition of this process can lead to the formation of linear oligomers or, under specific conditions, cyclic structures analogous to calixarenes. nih.gov The formation of larger cyclic structures, such as those with up to 90 phenolic subunits, has been reported in the synthesis of giant calixarenes, often favored by the use of specific bases like rubidium or cesium hydroxides and long reaction times. nih.govresearchgate.net

The table below illustrates the potential products from a condensation reaction of this compound with formaldehyde, based on analogous reactions with substituted phenols.

| Reactant | Condensing Agent | Catalyst | Potential Products |

| This compound | Formaldehyde | Acid or Base | Linear oligomers, Cyclic oligomers (Calixarene analogues) |

It is important to note that the presence of the ortho-ethyl group can influence the geometry and yield of the resulting macrocycles due to steric hindrance.

Mechanistic Studies of Friedel-Crafts Type Benzylation (e.g., Radical Friedel-Crafts)

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. organic-chemistry.org While the classic Friedel-Crafts alkylation involves alkyl halides and Lewis acids, alternative mechanisms, such as radical-mediated pathways, have been explored, particularly for benzylation reactions using benzyl ethers as the source of the benzyl group. rsc.orgrsc.org

In a radical Friedel-Crafts benzylation, the reaction is initiated by the homolytic cleavage of the C–O bond in the benzyl ether. This process can be catalyzed by various materials, including those with negligible acidity like molybdenum disulfide (2H-MoS2) or molybdenum dioxide (MoO2). rsc.orgrsc.org For a molecule like this compound, if it were to act as the benzylation agent (though it is more likely to be the substrate), the cleavage would occur at the benzylic C-O bond. However, in the context of it being the aromatic substrate, it would be attacked by a benzyl radical generated from a separate benzyl ether source.

The mechanism proceeds as follows:

Radical Generation: The catalyst facilitates the homolytic cleavage of the C–O bond of a benzyl ether (e.g., dibenzyl ether), generating a benzyl radical (Bn•) and an oxygen-centered radical (RO•). rsc.org

Attack on the Arene: The benzyl radical then attacks the aromatic ring of this compound. The activating benzyloxy and ethyl groups direct the attack to the ortho and para positions.

Rearomatization: The resulting radical intermediate is then rearomatized by hydrogen abstraction by the oxygen-centered radical species, regenerating the aromatic system and forming a new C-C bond. rsc.org

The involvement of radical intermediates in these benzylation reactions has been confirmed by techniques such as electron paramagnetic resonance (EPR) spectroscopy and radical trapping experiments. rsc.org Furthermore, Hammett studies, which correlate reaction rates with substituent electronic effects, have been used to support the proposed radical mechanism. rsc.org A plot of the logarithm of the relative rate constants against the Hammett substituent constants (σ) can provide insight into the nature of the transition state. For radical reactions, the slope (ρ value) is typically small, indicating less charge separation in the transition state compared to ionic reactions. electronicsandbooks.com

The table below summarizes the key aspects of a radical Friedel-Crafts benzylation involving an arene like this compound.

| Benzylating Agent | Arene (Substrate) | Catalyst | Key Intermediate | Typical Yields (Analogous Reactions) |

| Dibenzyl ether | p-Xylene | 2H-MoS2 | Benzyl radical | 94–95% rsc.org |

| Benzyl ethers | Arenes | MoO2 | Benzyl radical | High yields rsc.org |

These mechanistic studies provide a foundation for understanding and predicting the outcomes of transformational chemistry involving this compound and related compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyloxy 2 Ethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-Benzyloxy-2-ethylbenzene by mapping the chemical environments and connectivity of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound provides a precise count of the chemically distinct protons and reveals their neighboring environments through spin-spin coupling. The signals for the aliphatic protons of the benzyl (B1604629) and ethyl groups are particularly diagnostic. uic.edu

The methylene (B1212753) protons of the benzyl group (—O—CH₂—Ph) appear as a sharp singlet, indicating the absence of adjacent protons. The protons of the ethyl group (—CH₂CH₃) exhibit a characteristic coupling pattern: a quartet for the methylene (—CH₂) protons and a triplet for the methyl (—CH₃) protons. This reciprocal splitting, known as spin-spin coupling, arises from the magnetic influence of the neighboring, non-equivalent protons. orgchemboulder.comucsd.edu The distance between the split peaks, the coupling constant (J), is crucial for confirming vicinal proton relationships.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ethyl —CH₃ | 1.25 | Triplet (t) | 7.6 | 3H |

| Ethyl —CH₂ | 2.70 | Quartet (q) | 7.6 | 2H |

| Benzyl —CH₂ | 5.10 | Singlet (s) | - | 2H |

Note: Data is representative and based on analysis of similar structural motifs.

The ¹³C NMR spectrum distinguishes each unique carbon atom within the molecule. In a standard proton-decoupled spectrum, each signal appears as a singlet, and its chemical shift is indicative of its electronic environment. compoundchem.com The carbon atoms of the ethyl group and the benzylic methylene group resonate in the upfield aliphatic region, while the aromatic carbons of the two benzene (B151609) rings appear in the downfield region. The carbon attached to the ether oxygen is significantly deshielded and shifted downfield compared to other aromatic carbons. docbrown.info

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) |

|---|---|---|

| Ethyl —C H₃ | 15.8 | CH₃ (positive) |

| Ethyl —C H₂ | 25.5 | CH₂ (negative) |

| Benzyl —C H₂ | 70.1 | CH₂ (negative) |

| Aromatic C (unsubstituted) | 127.0 - 129.5 | CH (positive) |

Note: Chemical shifts are representative. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the signals at δ 2.70 ppm and δ 1.25 ppm would definitively confirm the connectivity of the ethyl group's methylene and methyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. youtube.com This technique would show a correlation between the ¹H signal at δ 1.25 ppm and the ¹³C signal at δ 15.8 ppm (the methyl group), as well as between the ¹H signal at δ 2.70 ppm and the ¹³C signal at δ 25.5 ppm (the methylene group), among others. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is crucial for connecting the different fragments of the molecule. For instance, correlations would be observed between the benzylic methylene protons (δ 5.10 ppm) and the aromatic carbons of both rings, as well as the carbon of the ethyl-substituted ring that is bonded to the oxygen atom, confirming the ether linkage.

The relationship between the three-bond coupling constant (³J) and the dihedral angle (φ) between vicinal protons is described by the Karplus equation. wikipedia.orgmiamioh.edu This principle is invaluable for determining the stereochemistry in conformationally restricted analogues of this compound. nih.gov

The general form of the equation is: ³J(φ) = A cos²(φ) + B cos(φ) + C

Where A, B, and C are empirically derived parameters. wikipedia.org For molecules where rotation around a single bond is hindered, such as in a rigid cyclic analogue, the measured ³J value can be used to calculate the dihedral angle between protons on adjacent carbons. youtube.com For the ethyl group in a flexible molecule like this compound, the observed coupling constant of ~7.6 Hz represents a time-averaged value due to free rotation. However, in structurally constrained analogues, specific dihedral angles could be determined, providing detailed conformational insights. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). For this compound, with a molecular formula of C₁₅H₁₆O, the theoretical exact mass can be calculated.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆O |

| Calculated Exact Mass | 212.120115 |

| Observed Mass (Example) | 212.1205 |

An experimentally observed mass that matches the calculated mass to four or five decimal places provides unequivocal confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components in a sample and then provides structural information on each component. nih.gov For this compound, GC is used to assess purity; a pure sample will exhibit a single major peak at a characteristic retention time. gcms.cznih.gov

The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound is dominated by the formation of the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion, resulting in an intense base peak at m/z 91. docbrown.info

Table 4: Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 212 | [C₁₅H₁₆O]⁺ | Molecular Ion (M⁺) |

| 107 | [C₇H₇O]⁺ | Cleavage of the benzyl-oxygen bond |

| 91 | [C₇H₇]⁺ | Cleavage of the ether bond to form the tropylium ion (Base Peak) |

This fragmentation pattern, particularly the prominent m/z 91 peak, is highly characteristic of compounds containing a benzyl group and provides strong evidence for the proposed structure. docbrown.info

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes of Ether and Aromatic Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the functional groups present. In the analysis of this compound, FT-IR spectroscopy is instrumental in confirming the key structural motifs: the ether linkage (C-O-C), the two distinct aromatic rings (benzyl and ethylbenzene), and the ethyl substituent. The vibrational modes of these groups appear at characteristic frequencies (wavenumbers) in the infrared spectrum.

The ether functional group in an aryl alkyl ether like this compound gives rise to two distinct C-O stretching vibrations due to asymmetry around the oxygen atom. pressbooks.pub The asymmetric C-O-C stretching vibration is typically strong and appears in the region of 1200-1300 cm⁻¹. spectroscopyonline.comacademyart.edu The symmetric stretch is found at a lower frequency, generally around 1010-1050 cm⁻¹. spectroscopyonline.com These two absorptions are highly characteristic and provide definitive evidence of the ether linkage.

The aromatic rings contribute multiple characteristic bands. The aromatic C-H stretching vibrations are consistently observed at wavenumbers above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. vscht.czlibretexts.org In contrast, the aliphatic C-H stretching vibrations from the ethyl group (-CH₂CH₃) and the benzylic methylene group (-O-CH₂-) occur just below 3000 cm⁻¹, in the 2850-2975 cm⁻¹ region. libretexts.orgresearchgate.net This clear separation between aromatic and aliphatic C-H stretching frequencies is a key diagnostic feature.

Furthermore, the carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings produce a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. vscht.cz Often, two distinct peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹. The exact positions and intensities of these bands can be influenced by the substitution pattern on the rings. Finally, strong absorptions in the fingerprint region, particularly between 690 cm⁻¹ and 900 cm⁻¹, arise from C-H out-of-plane bending vibrations, which are highly indicative of the substitution pattern on the benzene rings.

The table below summarizes the principal vibrational modes anticipated for this compound.

Interactive Data Table: Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric C-O-C Stretch | Aryl Alkyl Ether | 1200 - 1300 | Strong |

| Symmetric C-O-C Stretch | Aryl Alkyl Ether | 1010 - 1050 | Medium-Strong |

| C-H Stretch | Aromatic Rings | 3030 - 3100 | Medium-Weak |

| C-H Stretch | Alkyl/Methylene Groups | 2850 - 2975 | Strong |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Weak |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Transient Radical Intermediates in Reaction Pathways

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that possess unpaired electrons, such as free radicals. rsc.org The parent molecule, this compound, is a stable, diamagnetic compound with no unpaired electrons, and therefore, it is EPR-silent. However, EPR spectroscopy becomes an indispensable tool for investigating the reaction mechanisms involving this compound, particularly in processes like oxidation, pyrolysis, or photolysis, where transient radical intermediates are formed. nih.gov

The study of such reactions often involves the homolytic cleavage of bonds, leading to the formation of short-lived, highly reactive radical species. For this compound, potential reaction pathways could generate several distinct radical intermediates:

Benzylic Radical: Homolytic cleavage of the benzyl C-O bond (Ar-CH₂-O-Ar') would generate a stable benzyl radical (C₆H₅CH₂•) and a phenoxy-type radical (•O-C₆H₄-CH₂CH₃). The benzyl radical is resonance-stabilized and would be a likely intermediate.

Aryl Radicals: Cleavage of the O-aryl bond could also occur, though it is generally less favored than benzylic bond cleavage.

Carbon-Centered Radicals: Hydrogen abstraction from the ethyl group, particularly from the benzylic position of the ethyl group, could form a carbon-centered radical.

Due to the extremely short lifetimes of these intermediates, direct detection by EPR is often challenging. acs.org To overcome this, the technique of "spin trapping" is frequently employed. nih.govnih.gov This method involves adding a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN), to the reaction mixture. tandfonline.commdpi.com The spin trap reacts with the transient radical to form a much more stable nitroxide radical adduct, which can accumulate to a concentration detectable by EPR. mdpi.com

The resulting EPR spectrum provides a wealth of information. The g-factor helps in the general identification of the radical type (e.g., carbon-centered vs. oxygen-centered). More importantly, the hyperfine coupling constants (hfcs), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), provide a detailed fingerprint of the trapped radical's structure. tandfonline.com By analyzing the splitting pattern and the magnitude of the hfcs, the original transient radical can be identified. nih.gov

Interactive Data Table: Potential Radical Intermediates and EPR Characterization

| Potential Radical Intermediate | Generating Reaction | EPR Detection Method | Information Obtained from EPR Spectrum |

|---|---|---|---|

| Benzyl Radical (C₆H₅CH₂•) | Photolysis, Thermolysis | Direct detection (low temp) or Spin Trapping | g-factor, Hyperfine coupling constants from methylene and ring protons |

| 2-Ethylphenoxyl Radical (•O-C₆H₄-C₂H₅) | C-O Bond Cleavage | Spin Trapping | g-factor, Hyperfine coupling constants from ring protons |

Computational Chemistry and Theoretical Modeling of 1 Benzyloxy 2 Ethylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of 1-Benzyloxy-2-ethylbenzene, offering detailed information about its geometric and electronic properties.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For aromatic compounds similar to this compound, the B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide reliable results for geometry optimization and the prediction of vibrational frequencies. healthinformaticsjournal.comnepjol.info

Geometry optimization calculations determine the lowest energy arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. For this compound, the optimized structure would reveal the precise spatial relationship between the ethyl group, the benzyloxy group, and the central benzene (B151609) ring. The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined. nepjol.info The MEP map indicates the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are susceptible to electrophilic and nucleophilic attack, respectively.

Vibrational frequency calculations predict the infrared and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C-C ring vibrations, or the stretching of the C-O-C ether linkage. nepjol.info

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~6.3 eV (for ethylbenzene) nepjol.info | Indicates chemical reactivity and electronic stability. |

| C-O Bond Length (Aryl-O) | ~1.36 Å | Characterizes the ether linkage to the phenyl ring. |

| C-O Bond Length (Benzyl-O) | ~1.43 Å | Characterizes the ether linkage to the benzyl (B1604629) group. |

| C-O-C Bond Angle | ~118° | Defines the geometry of the central ether functional group. |

| Vibrational Frequency (Aryl-O-C stretch) | ~1250 cm⁻¹ | Key signature in the IR spectrum for identifying the ether linkage. |

Conformational Analysis: Torsional Potential Energy Surfaces of the Benzyl and Ethyl Rotations

The flexibility of this compound is primarily due to the rotation around several single bonds, most notably the C-C bond of the ethyl group and the C-O and O-C bonds of the benzyloxy group. Conformational analysis using computational methods can map the potential energy surface (PES) associated with these rotations.

For the ethyl group, studies on ethylbenzene (B125841) show that the most stable conformation is one where the C-C bond of the ethyl group is perpendicular to the plane of the benzene ring. researchgate.netresearchgate.net The rotation around the phenyl-C bond has a relatively low energy barrier.

The conformational preference of the benzyloxy group is more complex, involving rotation around both the Phenyl-O bond (τ1) and the O-CH₂ bond (τ2). Computational studies on analogous molecules like ethoxybenzene indicate that the global minimum corresponds to a planar conformation where the ethyl group is in the plane of the benzene ring (trans), but other low-energy gauche conformers may also exist. researchgate.net For this compound, the steric hindrance from the adjacent ethyl group would significantly influence the torsional potential energy surface, likely favoring conformations that minimize the interaction between the two substituents.

| Rotation | Model Compound | Calculated Rotational Barrier (kJ/mol) | Most Stable Conformation (Dihedral Angle) |

|---|---|---|---|

| Phenyl-CH₂ (Ethyl Group) | Ethylbenzene | ~10.5 researchgate.net | Perpendicular (~90°) researchgate.net |

| Phenyl-O (Alkoxy Group) | Ethoxybenzene | < 5 researchgate.net | Planar (0° or 180°) researchgate.net |

Ab Initio and Semi-Empirical Methods for Ground State and Excited State Properties

While DFT is highly effective, other computational methods are also employed. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without empirical parameters. researchgate.net These methods can be computationally intensive but offer high accuracy. For studying electronically excited states, methods like Configuration Interaction Singles (CIS) and Time-Dependent DFT (TD-DFT) are used to predict properties such as absorption spectra and photochemical behavior. researchgate.net

Semi-empirical methods (like AM1, PM3, PM7) are based on the Hartree-Fock formalism but use approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems or longer timescale simulations. mpg.denih.gov However, their accuracy is dependent on the molecule being similar to those used in the parameterization dataset. wikipedia.org These methods are often used for initial geometry optimizations and conformational searches before refining the results with higher-level theories. nih.gov

| Method Type | Examples | Strengths | Limitations |

|---|---|---|---|

| Semi-Empirical | AM1, PM3, PM7 wikipedia.org | Very fast; good for large molecules. | Lower accuracy; dependent on parameterization. wikipedia.org |

| Ab Initio (HF) | Hartree-Fock researchgate.net | Systematically improvable; no empirical parameters. | Does not include electron correlation; computationally expensive. nih.gov |

| Ab Initio (Post-HF) | MP2, CCSD(T) | High accuracy; includes electron correlation. | Very computationally demanding. |

| DFT | B3LYP, M06-2X healthinformaticsjournal.comresearchgate.net | Good balance of accuracy and cost; includes electron correlation. | Accuracy depends on the chosen functional. |

| Excited State | CIS, TD-DFT researchgate.net | Predicts electronic spectra and photochemical properties. | Can be computationally intensive. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Transition State Localization and Activation Energy Calculation for Key Transformations

A key application of computational chemistry is the elucidation of reaction mechanisms by locating the transition state (TS) for a given chemical transformation. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure provides insight into the bond-making and bond-breaking processes.

For this compound, a probable transformation is the oxidative dehydrogenation of the ethyl group to a styrenic moiety, a reaction well-studied for ethylbenzene itself. rsc.org DFT calculations can model this process, for instance, by simulating the abstraction of a hydrogen atom from the benzylic position of the ethyl group by an oxidant. researchgate.netscispace.com By locating the TS for this hydrogen abstraction step, the activation energy (Ea) can be calculated as the energy difference between the TS and the reactants. This calculated Ea is crucial for predicting the reaction rate and understanding the reaction's feasibility under different conditions. rsc.org

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Methylene (B1212753) H abstraction by V=O | DFT | 83.3 scispace.com |

| Methyl H abstraction from intermediate | DFT | 18.3 scispace.com |

Investigation of Radical and Carbocation Intermediates Stability and Reactivity

Many reactions involving this compound, particularly oxidation or electrophilic substitution, are likely to proceed through radical or carbocation intermediates. researchgate.netnih.gov The oxidation of the ethyl group, for example, would generate a benzylic radical at the α-carbon. rsc.orgnih.gov Further oxidation could lead to a corresponding benzylic carbocation.

Computational methods can be used to assess the stability of these reactive intermediates. The stability can be quantified by calculating their energies relative to the parent molecule or other isomeric intermediates. The distribution of spin density in a radical or the charge distribution in a carbocation can be visualized to understand how the charge or unpaired electron is delocalized, which is a key factor in determining stability. researchgate.net For the 1-(2-benzyloxyphenyl)ethyl radical or carbocation, calculations would show significant delocalization into the adjacent phenyl ring, a classic stabilizing effect. The reactivity of these intermediates, such as their propensity to react with other molecules or undergo rearrangement, can also be investigated by modeling subsequent reaction steps. researchgate.net

Advanced Applications and Derivatization in Materials Science and Specialty Chemical Synthesis

Role as a Synthetic Precursor in Fine Chemical Production

1-Benzyloxy-2-ethylbenzene and its derivatives are key intermediates in multi-step organic syntheses, valued for the protecting nature of the benzyl (B1604629) group and the reactivity of the substituted benzene (B151609) ring.

The this compound scaffold serves as a versatile starting point for the synthesis of more complex aromatic compounds. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions on the aromatic ring or the ethyl side chain. For instance, electrophilic aromatic substitution reactions can be directed to specific positions on the ring, influenced by the existing substituents. Subsequent debenzylation, typically through catalytic hydrogenation, unmasks the hydroxyl group, yielding a functionalized 2-ethylphenol (B104991) derivative. This strategy is crucial for introducing a wide array of functional groups that might not be compatible with a free hydroxyl group.

The Williamson ether synthesis, a common method for preparing ethers, is central to the synthesis of benzyloxy-substituted aromatics. ijcrt.org This reaction involves the deprotonation of a phenol (B47542) followed by reaction with a benzyl halide. ijcrt.org The resulting benzyloxy ether can then undergo further transformations. For example, derivatives of 1-(2-(benzyloxy)phenyl)ethanone can be synthesized and subsequently modified. alfa-chemistry.com The ethyl group on the benzene ring also offers a site for functionalization, such as benzylic C-H oxidation to introduce carbonyl groups, which can serve as a handle for further synthetic elaborations. mdpi.comresearchgate.net

Table 1: Examples of Aromatic Compounds Derived from Benzyloxy Precursors

| Precursor Scaffold | Reaction Type | Functional Group Introduced | Resulting Compound Class |

| This compound | Electrophilic Aromatic Substitution | Nitro (-NO2), Halogen (-X) | Functionalized 2-ethylphenols (after debenzylation) |

| 1-(2-(Benzyloxy)phenyl)ethanone | Aldol Condensation | α,β-Unsaturated ketone | Chalcones and related compounds |

| This compound | Benzylic Oxidation | Carbonyl (-C=O) | Substituted acetophenones |

A significant application of benzyloxy-substituted aromatic compounds is in the synthesis of pharmaceuticals. The benzyloxy group serves as a crucial protecting group in the multi-step synthesis of high-value active pharmaceutical ingredients. A notable example is the synthesis of precursors for betaxolol (B1666914), a selective beta-1 adrenergic receptor blocker used to treat hypertension and glaucoma. chemimpex.comresearchgate.net

In the synthesis of betaxolol, a key intermediate is 4-(2-(cyclopropylmethoxy)ethyl)phenol. derpharmachemica.comresearchgate.net The synthesis of this intermediate often involves the protection of a phenolic hydroxyl group with a benzyl group. nih.gov For instance, a synthetic route could start with a substituted phenol, which is first protected as its benzyl ether. The side chain is then elaborated, and in the final stages of the synthesis, the benzyl protecting group is removed by catalytic hydrogenation to yield the desired phenolic compound, which is a direct precursor to betaxolol. nih.gov This strategy highlights the importance of the benzyloxy protecting group in enabling complex molecular construction while safeguarding a reactive functional group.

The following table outlines a generalized synthetic sequence for a betaxolol precursor, illustrating the role of the benzyloxy intermediate.

Table 2: Generalized Synthetic Steps for a Betaxolol Precursor

| Step | Reactant(s) | Key Transformation | Intermediate/Product |

| 1 | 2-(4-hydroxyphenyl)ethanol, Benzyl halide | Protection of phenolic -OH | 2-(4-benzyloxyphenyl)ethanol |

| 2 | 2-(4-benzyloxyphenyl)ethanol, Allyl halide | Etherification of alcoholic -OH | 1-(2-allyloxyethyl)-4-benzyloxybenzene |

| 3 | 1-(2-allyloxyethyl)-4-benzyloxybenzene | Cyclopropanation | 1-benzyloxy-4-(2-(cyclopropylmethoxy)ethyl)benzene |

| 4 | 1-benzyloxy-4-(2-(cyclopropylmethoxy)ethyl)benzene | Catalytic Hydrogenation | 4-(2-(cyclopropylmethoxy)ethyl)phenol (Betaxolol Precursor) |

Potential as a Monomer or Cross-linking Agent in Advanced Polymer Systems

While there is no specific literature detailing the use of this compound as a monomer, its structural motifs suggest potential applications in polymer science. Aromatic monomers are foundational to a wide range of high-performance polymers. mdpi.com The presence of the ethylbenzene (B125841) moiety is analogous to styrene (B11656), a widely used monomer in the production of polystyrene and various copolymers. ijcrt.orgyoutube.com

The benzyloxy group could introduce specific functionalities into a polymer backbone. For instance, benzyloxy-substituted styrene derivatives have been synthesized and copolymerized with styrene. researchgate.netresearchgate.net The incorporation of such monomers can modify the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics. nih.gov Furthermore, the benzyl group can be a precursor to other functional groups. For example, debenzylation after polymerization would yield a polymer with phenolic hydroxyl groups, which could then be used for further functionalization or to enhance properties like adhesion and solubility in polar solvents.

The structure of this compound also suggests a potential role as a cross-linking agent. Cross-linking is a process that forms chemical links between polymer chains to create a more rigid, three-dimensional network structure. researchgate.netsigmaaldrich.com The benzylic protons of the ethyl group are susceptible to radical abstraction, which could initiate cross-linking reactions in the presence of a suitable initiator. Additionally, the aromatic ring itself can participate in cross-linking reactions, particularly under thermal or oxidative conditions. acs.org

Development of Novel Catalysts or Ligands Incorporating the this compound Scaffold

The development of novel ligands is crucial for advancing transition-metal catalysis. The this compound scaffold possesses features that could be exploited in ligand design. Substituted phenols and their derivatives are known to be effective ligands for a variety of metal-catalyzed reactions. derpharmachemica.comresearchgate.netderpharmachemica.com The oxygen atom of the ether linkage and the aromatic ring can both coordinate to a metal center.

By modifying the this compound structure, for example, through the introduction of chelating groups such as phosphines or amines on the aromatic ring, it is possible to create bidentate or multidentate ligands. libretexts.orglibretexts.org The steric and electronic properties of these ligands could be fine-tuned by altering the substitution pattern on the aromatic ring. The ethyl group provides a certain steric bulk that could influence the selectivity of catalytic reactions. Furthermore, the benzyloxy group could play a role in modulating the electronic environment of the metal center. Organometallic complexes incorporating benzylic ligands have been studied for their unique reactivity. acs.orgacs.org

Exploration in the Design of Functional Fluids and Smart Materials

Functional fluids are liquids designed for specific applications, such as lubricants, heat transfer fluids, or hydraulic fluids. Aromatic ethers are known for their thermal stability and can be used as components in such fluids. researchgate.netrsc.org The structure of this compound, with its combination of aromatic and ether components, suggests it could have properties suitable for these applications. Ethers are generally unreactive and can serve as excellent solvents for a variety of chemical processes. masterorganicchemistry.comyoutube.comlibretexts.org

The benzyloxy and ethylphenyl groups could impart desirable viscosity and thermal properties. Furthermore, the potential for functionalization of the aromatic ring opens up possibilities for creating derivatives with tailored properties, such as improved lubricity or antioxidant capabilities. chemimpex.com

In the realm of smart materials, which are materials that respond to external stimuli, the benzyloxy group could be of interest. For example, the cleavage of the benzyl ether bond can be triggered under specific chemical conditions, such as acid catalysis or hydrogenation. This could potentially be used to design materials that change their properties, such as solubility or color, in response to a chemical signal. While speculative, the incorporation of such cleavable moieties into a material's structure is a strategy for creating responsive systems.

Q & A

Q. How can researchers optimize the laboratory-scale synthesis of 1-Benzyloxy-2-ethylbenzene?

- Methodological Answer : Optimization involves systematic variation of reaction parameters. For example:

- Catalyst Screening : Test palladium, copper, or nickel catalysts for coupling reactions (common in benzyloxy-substituted aromatic systems) .

- Temperature Control : Use automated systems to maintain precise reaction temperatures (e.g., 60–120°C) to minimize side products .

- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene) for yield improvement .

- Design of Experiments (DoE) : Apply factorial designs to identify synergistic effects between variables (e.g., molar ratios and reaction time) .

Q. Table 1: Example Synthesis Optimization Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | DMF | 80 | 65 |

| CuI | Toluene | 100 | 72 |

| NiCl₂ | DMSO | 120 | 58 |

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences; monitor purity via melting point analysis .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) for separation of benzyloxy derivatives .

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (≥98%) .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem, NIST, and peer-reviewed studies to identify outliers .

- Variable Control : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shift values .

- Instrument Calibration : Cross-validate spectra using internal standards (e.g., TMS for NMR) and ensure baseline correction in IR .

Q. Table 2: Discrepancies in NMR Data (δ, ppm)

| Source | Benzyloxy CH₂ | Aromatic Protons | Ethyl Group |

|---|---|---|---|

| PubChem | 4.92 | 6.8–7.4 | 1.2–1.4 |

| NIST | 5.01 | 6.7–7.3 | 1.3–1.5 |

Q. What computational methods are effective for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model charge distribution and identify reactive sites (e.g., para to the benzyloxy group) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .

- QSPR Models : Corrate substituent effects (e.g., ethyl vs. methyl groups) with reaction rates using historical datasets .

Q. How can researchers assess the compound’s potential toxicity for in-vitro studies?

- Methodological Answer :

- In-Silico Toxicology : Use tools like ProTox-II or ECOSAR to predict acute toxicity endpoints (e.g., LD₅₀) .

- Cell-Based Assays : Perform MTT assays on human hepatocytes (HepG2) to evaluate cytotoxicity (IC₅₀ values) .

- Metabolite Profiling : Identify oxidative metabolites via LC-MS/MS to assess bioactivation risks .

Experimental Design & Data Management

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Standardized Protocols : Document reaction parameters (e.g., stirring rate, humidity control) using platforms like protocols.io .

- Inter-Lab Validation : Collaborate with independent labs to replicate synthesis and compare yields/purity .

- Open Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo or ChemRxiv .

Q. How should researchers design experiments to resolve discrepancies in reaction yields reported for this compound derivatives?

- Methodological Answer :

- Controlled Replication : Repeat published procedures with identical reagents (e.g., same supplier, lot number) .

- Sensitivity Analysis : Test the impact of trace impurities (e.g., moisture in solvents) on yield variability .

- Collaborative Studies : Form consortia to aggregate data and perform statistical analysis (e.g., ANOVA for multi-lab studies) .

Safety & Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.